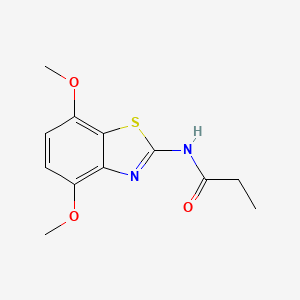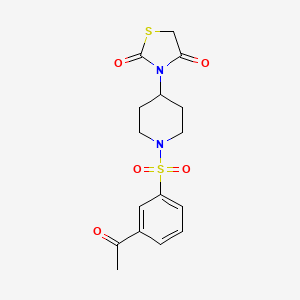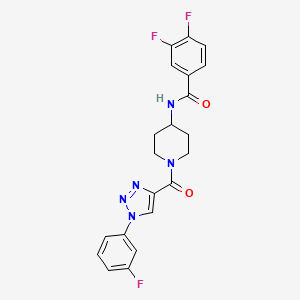![molecular formula C18H18N4O4 B2528160 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 877641-10-6](/img/structure/B2528160.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a urea derivative that is likely to exhibit interesting chemical and biological properties due to its structural features. Urea derivatives are known to form stable supramolecular complexes and have been studied for their potential in chemical and biological recognition . Additionally, the presence of a pyridine moiety in the structure suggests potential for biological activity, as seen in other urea derivatives that have demonstrated significant antiproliferative effects against various cancer cell lines .
Synthesis Analysis
While the specific synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is not detailed in the provided papers, similar urea derivatives have been synthesized using computer-aided design, which suggests that a similar approach could be employed for this compound . The synthesis of such compounds typically involves the formation of the urea linkage through the reaction of an amine with an isocyanate or a carbonyl compound, followed by various functionalization steps to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their function, especially in the formation of hydrogen-bonded adducts. The 2,6-bis(2-benzimidazolyl)pyridine receptor, for example, utilizes its imine nitrogen and cavity to form highly stable complexes with urea . The molecular structure of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea would likely allow for similar interactions, with the potential for hydrogen bonding and π-π stacking contributing to its binding affinity in biological systems.
Chemical Reactions Analysis
The urea moiety in the compound is known to participate in a variety of chemical reactions, particularly those involving the formation and breaking of hydrogen bonds. The stability and reactivity of the urea linkage can be influenced by the surrounding substituents, which can also affect the overall reactivity of the compound. The benzodioxin and pyridine components may also engage in electrophilic and nucleophilic reactions, respectively, depending on the chemical environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely depending on their specific substituents. Properties such as solubility, melting point, and stability are influenced by the molecular structure. The presence of aromatic systems and heteroatoms in the compound suggests potential for varied solubility in organic solvents and water, as well as possible interactions with light and other electromagnetic radiation. The biological evaluation of similar compounds has shown that they can possess potent antiproliferative activity, indicating that this compound may also have significant biological properties .
Applications De Recherche Scientifique
Antioxidant Properties
The preparation and characterization of coumarin substituted heterocyclic compounds, including derivatives related to the 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea structure, have shown significant antioxidant activities. These activities were determined through scavenging ability against stable DPPH radical, with results indicating that certain derivatives exhibit high antioxidant activities, reaching up to 80% scavenging activity at concentrations of 1000 μg/mL. This performance is comparable to standard antioxidants like vitamin C, which achieves 92% DPPH radical scavenging activity at the same concentration, highlighting the compound's potential in antioxidant applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Luminescence Sensing
Research on Zinc Metal-Organic Frameworks (Zn-MOFs) synthesized with similar structural motifs has demonstrated high luminescence sensing performance towards organic solvents, ions, and antibiotics, as well as chemicals in simulated urine. These MOFs, by incorporating structures akin to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea, could detect uric acid and p-aminophenol in simulated urine via luminescence quenching. Their ability to distinguish specific chemicals amidst a complex background suggests potential utility in environmental monitoring and diagnostics (Xian et al., 2022).
Synthesis of Dihydrouracil Analogs
Innovative methods for the synthesis of dihydrouracil analogs have been explored, utilizing structures closely related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea. This research presents a fast and effective approach under mild conditions, leading to the creation of novel dihydrouracils. These compounds are crucial intermediates in the catabolism of uracil, with applications ranging from medicinal chemistry to agricultural sciences (Bukhari, Ejaz, Elsherif, & Janković, 2022).
Chemical Extraction and Separation
Research on new hydrophobic, tridentate nitrogen heterocyclic reagents based on structures analogous to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has highlighted their potential in the enhanced separation of americium(III) from europium(III) in nitric acid. These findings could have significant implications for nuclear waste processing and the recycling of rare earth elements, demonstrating the versatility and application potential of such compounds in industrial chemistry (Hudson et al., 2006).
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-9-13(21-18(24)20-12-3-5-19-6-4-12)11-22(17)14-1-2-15-16(10-14)26-8-7-25-15/h1-6,10,13H,7-9,11H2,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODQOVWXTXWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)






![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)




![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)